Butamirate, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butamirate, ®- is a non-opioid central cough suppressant widely used in the treatment of dry, non-productive cough. It is known for its central mechanism of action, which is neither chemically nor pharmacologically related to opioid alkaloids . Butamirate also possesses non-specific anticholinergic and broncho-spasmolytic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butamirate typically involves the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of Butamirate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often formulated into syrups, tablets, or lozenges for medical use .
Chemical Reactions Analysis
Types of Reactions
Butamirate undergoes several types of chemical reactions, including:
Oxidation: Butamirate can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Scientific Research Applications
Butamirate has several scientific research applications, including:
Pharmacological Studies: Used to study the mechanisms of cough suppression and the central nervous system.
Analytical Chemistry: Employed in the development and validation of chromatographic methods for the determination of active ingredients in pharmaceutical formulations.
Medical Research: Investigated for its potential use in treating respiratory conditions and its effects on the cough reflex.
Mechanism of Action
Butamirate exerts its effects by acting on the cough center in the medulla oblongata. It binds to specific receptors, reducing the activity of the cough reflex. Additionally, Butamirate has peripheral anti-inflammatory and bronchospasmolytic activities, which contribute to its overall effectiveness in suppressing cough .
Comparison with Similar Compounds
Butamirate is chemically related to compounds such as oxeladin and pentoxyverine, which are also used as cough suppressants. Butamirate is unique in its non-opioid mechanism of action and its additional broncho-spasmolytic effects . Similar compounds include:
Oxeladin: An antitussive with an additional ethyl group in its carboxylic acid.
Pentoxyverine: An antitussive with both ethyl groups of oxeladin replaced by one cyclopentyl.
Butamirate stands out due to its central mechanism of action and its non-specific anticholinergic properties, making it a versatile and effective cough suppressant .
Properties
CAS No. |
133961-98-5 |
---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl (2R)-2-phenylbutanoate |
InChI |
InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3/t17-/m1/s1 |
InChI Key |
DDVUMDPCZWBYRA-QGZVFWFLSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.